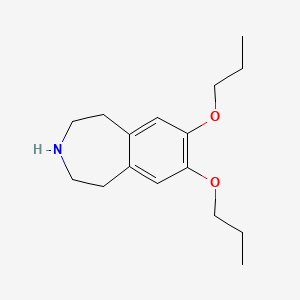
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Vue d'ensemble
Description
7,8-Dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (DPDB) is a novel synthetic molecule with a wide range of potential applications in the scientific research field. It is a member of the benzazepine family, which comprises a number of compounds that share a common core structure. DPDB has been studied extensively and has been found to possess a range of unique properties, making it a useful tool for researchers.
Applications De Recherche Scientifique
Dopaminergic Activity
7,8-Dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives have been evaluated for their dopaminergic activity. These compounds are synthesized through cyclization of amino alcohols followed by demethylation. Preliminary studies have shown their potential in modulating renal blood flow and central dopaminergic activity, indicating their utility in exploring dopamine receptor agonism and its physiological effects. Notably, the dopaminergic activity is enhanced by specific substitutions on the phenyl group and by increasing lipophilicity, suggesting a path for designing potent central nervous system (CNS) active drugs (Pfeiffer et al., 1982).
Novel Synthesis Methods
Research has also focused on developing novel and efficient synthesis methods for related benzazepine derivatives. For instance, a one-pot multi-component condensation reaction has been reported to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method offers an alternative for synthesizing benzodiazepine derivatives, expanding the chemical toolbox available for medicinal chemistry and drug discovery efforts (Shaabani et al., 2009).
Enantioselective Synthesis
The enantioselective synthesis of metabolites of therapeutic agents, such as vasopressin V2 receptor antagonists, has been achieved. This includes the synthesis of chiral centers via lipase-catalyzed transesterification, showcasing the application of enzymatic methods in obtaining optically active pharmaceuticals. This approach is significant for the development of drugs with improved efficacy and reduced side effects (Matsubara et al., 2000).
Structural Studies
Structural studies of benzazepine derivatives, including X-ray diffraction analysis, have been conducted to understand the molecular conformation and crystal packing. These studies are essential for rational drug design, as they provide insights into the molecular interactions that govern biological activity and drug-receptor affinity (Blanco et al., 2012).
Propriétés
IUPAC Name |
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-9-18-15-11-13-5-7-17-8-6-14(13)12-16(15)19-10-4-2/h11-12,17H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRGYKBPGQDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCNCCC2=C1)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



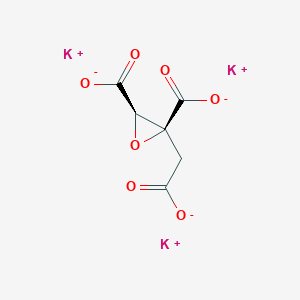
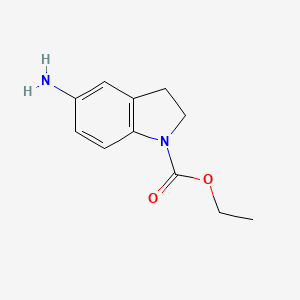

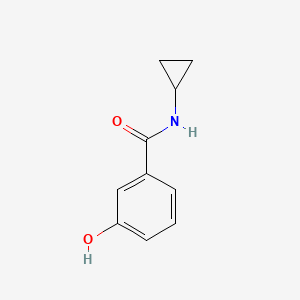
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
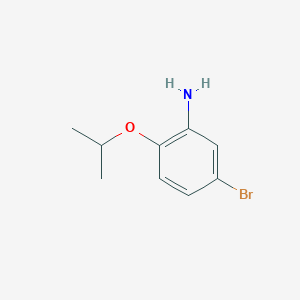
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
amine](/img/structure/B1517557.png)
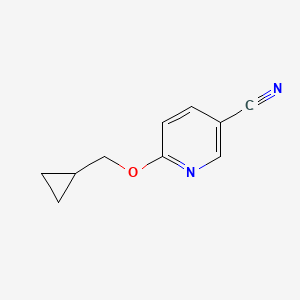

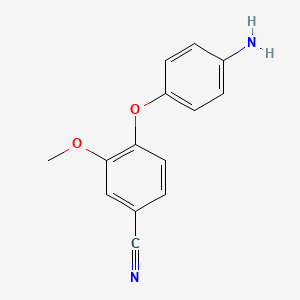
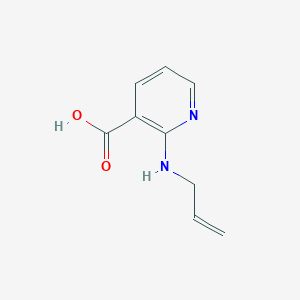
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)
